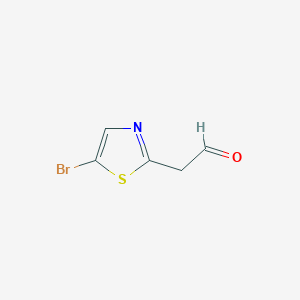

2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde

Description

Overview of 2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde within Heterocyclic Chemistry

This compound is a substituted heterocyclic compound. Its structure is characterized by a central 1,3-thiazole ring. This five-membered ring contains a sulfur and a nitrogen atom at positions 1 and 3, respectively. A bromine atom is attached at the 5th position of this ring, and an acetaldehyde (B116499) group is linked at the 2nd position. The presence of these distinct functional groups on the thiazole (B1198619) scaffold suggests a molecule with diverse chemical reactivity and potential for further synthetic modifications.

Below are the key chemical identifiers and properties for a closely related compound, 5-Bromo-1,3-thiazole-2-carbaldehyde, which may serve as a reference point in the absence of direct data for the acetaldehyde derivative.

| Property | Value |

| Molecular Formula | C4H2BrNOS |

| Molecular Weight | 192.03 g/mol |

| CAS Number | 933752-44-4 |

| SMILES | O=CC1=NC=C(Br)S1 |

Note: Data for 5-Bromo-1,3-thiazole-2-carbaldehyde. chemscene.combldpharm.com

Significance of the 1,3-Thiazole Core in Synthetic Organic Chemistry

The 1,3-thiazole ring is a privileged scaffold in organic and medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net It is a key structural component in many natural products, including vitamin B1 (thiamine), and in numerous pharmaceuticals. pharmaguideline.com The thiazole nucleus is known to be a versatile building block for the synthesis of new chemical entities with a broad spectrum of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net

The reactivity of the thiazole ring is of particular interest to synthetic chemists. The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base to form a nucleophile, which can then react with various electrophiles. pharmaguideline.com This reactivity allows for the introduction of a wide range of substituents at this position, making the thiazole ring a valuable synthon in the construction of complex molecules.

Contextualization of Aldehyde and Halogen Functionalities in Molecular Design

The aldehyde and halogen functionalities present in this compound play crucial roles in defining its chemical behavior and potential applications.

Aldehyde Group: The acetaldehyde moiety (-CH2CHO) is a reactive functional group that can participate in a variety of chemical transformations. Aldehydes are readily oxidized to carboxylic acids and reduced to primary alcohols. They are also susceptible to nucleophilic attack at the carbonyl carbon, which is the basis for reactions such as acetal (B89532) formation, cyanohydrin formation, and the Wittig reaction. The presence of the aldehyde group makes the molecule a valuable intermediate for the synthesis of more complex structures.

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrNOS |

|---|---|

Molecular Weight |

206.06 g/mol |

IUPAC Name |

2-(5-bromo-1,3-thiazol-2-yl)acetaldehyde |

InChI |

InChI=1S/C5H4BrNOS/c6-4-3-7-5(9-4)1-2-8/h2-3H,1H2 |

InChI Key |

APRXFTZCNIGYNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)CC=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Bromo 1,3 Thiazol 2 Yl Acetaldehyde and Its Precursors

Strategies for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a fundamental step in the synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde. The renowned Hantzsch thiazole synthesis and its variations are primary methods for this transformation, alongside other cyclization pathways.

Hantzsch Thiazole Synthesis and Analogous Cyclization Reactions

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone of thiazole chemistry. synarchive.com This method typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide.

The synthesis of an unsubstituted thiazole ring, the precursor to the target molecule, can be achieved by reacting chloroacetaldehyde with thioformamide. nih.gov More broadly, the Hantzsch synthesis is versatile, allowing for the preparation of various substituted thiazoles by reacting α-haloketones or α-haloaldehydes with thioamides. nih.gov For instance, the reaction of an α-haloketone with thiourea is a common method for producing 2-aminothiazoles. nih.gov

A plausible pathway to a precursor for the target compound could involve the reaction of an appropriate thioamide with an α-haloacetaldehyde derivative. The acetaldehyde (B116499) moiety can be protected, for example as a diethyl acetal (B89532) (e.g., 3-bromo-1,1-diethoxypropane), to prevent unwanted side reactions during the thiazole ring formation.

The conditions for Hantzsch thiazole synthesis can be varied to optimize yield and reaction time. While traditional methods often involve refluxing in a suitable solvent, modern approaches have introduced more efficient techniques. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of Hantzsch thiazole derivatives. nih.gov

Furthermore, the reaction can be catalyzed to enhance its efficiency. For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst in a one-pot, multi-component synthesis of thiazole derivatives under conventional heating or ultrasonic irradiation. nih.gov Interestingly, some Hantzsch-type reactions can proceed efficiently without a catalyst. organic-chemistry.org The choice of solvent can also be critical, with both protic and aprotic solvents being used, and in some cases, the reaction can be performed under solvent-free conditions. organic-chemistry.orgmdpi.com

| Parameter | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation |

| Reaction Time | Hours to days | Minutes | Hours |

| Temperature | Typically elevated (reflux) | Controlled, often elevated | Room temperature or slightly elevated |

| Catalyst | Optional (e.g., acids, bases, solid acids) | Often catalyst-free or with a catalyst | Catalyst can be used |

| Yields | Moderate to good | Often higher than conventional | Good to excellent |

Alternative Heterocyclic Ring Formation Pathways Yielding Thiazole Scaffolds

While the Hantzsch synthesis is predominant, other methods for constructing the thiazole ring exist. The Cook-Heilborn synthesis, for example, produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. The Gabriel synthesis involves the cyclization of α-acylaminoketones with phosphorus pentasulfide. These alternative routes, however, are generally less direct for the synthesis of the specific target compound.

Regioselective Functionalization of the Thiazole Ring

Once the thiazole ring is formed, the next critical steps are the introduction of a bromine atom at the C5 position and the elaboration of the acetaldehyde side chain at the C2 position.

Directed Metalation and Lithiation Strategies for C-Br and C-H Functionalization

The functionalization of the thiazole ring is highly dependent on the electronic nature of the ring positions. The proton at the C2 position of the thiazole ring is the most acidic, making it susceptible to deprotonation by strong bases like organolithium reagents. This directed ortho-metalation (DoM) strategy is a powerful tool for introducing substituents at the C2 position. The resulting 2-lithiated thiazole can then react with a variety of electrophiles to introduce the desired functional group.

For the synthesis of this compound, a plausible strategy would involve the following steps:

Formation of the Thiazole Precursor: A 2-substituted thiazole, where the substituent can be a protected acetaldehyde group or a group that can be converted to an acetaldehyde, is synthesized, for instance, via the Hantzsch reaction. A common precursor is 2-methylthiazole.

Bromination at C5: The C5 position of the thiazole ring is generally the most susceptible to electrophilic substitution. Therefore, direct bromination of a 2-substituted thiazole can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. Research has shown that the bromination of 4-substituted-2-thiazolylhydrazones occurs preferentially at the 5-position of the thiazole ring.

Introduction of the Acetaldehyde Moiety at C2: If not already present, the acetaldehyde group can be introduced at the C2 position. One approach involves the lithiation of 5-bromothiazole at the C2 position using a strong base like n-butyllithium, followed by reaction with a suitable electrophile such as N,N-dimethylformamide (DMF) to yield the corresponding aldehyde, 5-bromo-1,3-thiazole-2-carbaldehyde. Subsequent homologation, for example, via a Wittig reaction followed by hydrolysis, would yield the target acetaldehyde.

An alternative approach involves starting with 2-bromothiazole. Lithiation at the C2 position can be achieved through bromine-lithium exchange, followed by reaction with an appropriate electrophile to introduce the acetaldehyde precursor. The resulting 2-substituted thiazole can then be brominated at the C5 position.

| Reagent/Method | Position of Functionalization | Type of Reaction | Introduced Group |

| Organolithium Reagent (e.g., n-BuLi) | C2 | Deprotonation/Metalation | Lithium |

| Electrophile (e.g., DMF, Alkyl halide) after Lithiation | C2 | Electrophilic Substitution | Aldehyde, Alkyl group, etc. |

| Brominating Agent (e.g., NBS, Br₂) | C5 | Electrophilic Aromatic Substitution | Bromine |

Bromination Methods for Thiazole Systems

The introduction of a bromine atom at the C5 position of the thiazole ring is another critical step. Various methods have been developed for the bromination of thiazole and its derivatives. lookchem.comacs.org Traditionally, elemental bromine was used, but modern methods often employ alternative brominating agents like N-bromosuccinimide (NBS) to improve safety and selectivity. youtube.com The reactivity of the thiazole ring towards electrophilic substitution, such as bromination, is influenced by the substituents already present on the ring. pharmaguideline.com For instance, electron-donating groups can activate the ring towards bromination, while electron-withdrawing groups can deactivate it. Decarboxylative bromination of thiazole carboxylic acids has also been reported as an efficient method. researchgate.net

Synthesis and Handling of Aldehyde-Protected Precursors

The aldehyde functional group is highly reactive and can interfere with subsequent reaction steps. Therefore, it is often necessary to "protect" it as a less reactive derivative, which can be later converted back to the aldehyde.

Formation of 1,3-Dioxolane-Protected Thiazole Aldehydes

A common strategy for protecting aldehydes is to convert them into cyclic acetals, such as 1,3-dioxolanes. organic-chemistry.orgnih.govorganic-chemistry.org This is typically achieved by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst. The formation of the 1,3-dioxolane is a reversible process, which allows for the deprotection of the aldehyde under acidic conditions when desired. jove.comacs.org This protection strategy is widely used in the synthesis of complex molecules containing the 1,3-dioxolane structure. nih.gov

Chemical Rationale for Acetal Protection in Synthesis

The primary reason for protecting an aldehyde as an acetal is to prevent it from undergoing unwanted reactions under conditions where other functional groups in the molecule need to be manipulated. chemistrysteps.compearson.comlibretexts.org Acetals are stable to a wide range of reagents, including strong bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and oxidizing agents. jove.comlibretexts.org This stability allows for selective transformations to be carried out on other parts of the molecule without affecting the aldehyde group. chemistrysteps.com Once the desired transformations are complete, the acetal can be easily hydrolyzed back to the aldehyde, typically with aqueous acid. jove.com This strategy of protection and deprotection is a fundamental concept in modern organic synthesis. acs.org

Interactive Data Table: Synthetic Methodologies

| Step | Reagent/Method | Purpose | Key Considerations |

| Selective Deprotonation | Lithium Diisopropylamide (LDA) | Removes the proton at the C2 position of the thiazole ring. | Strong, non-nucleophilic base; bulky nature prevents nucleophilic addition. |

| Electrophilic Quenching | Various Electrophiles | Introduces a functional group at the C2 position. | The choice of electrophile determines the final substituent. |

| Bromination | N-Bromosuccinimide (NBS) or other brominating agents | Introduces a bromine atom at the C5 position. | Modern methods are often preferred over elemental bromine for safety and selectivity. |

| Aldehyde Protection | Ethylene Glycol, Acid Catalyst | Converts the aldehyde to a 1,3-dioxolane (acetal). | Protects the reactive aldehyde group from undesired reactions. |

| Deprotection | Aqueous Acid | Regenerates the aldehyde from the acetal. | Typically a mild and efficient process. |

Deprotection Strategies for the Aldehyde Moiety

The liberation of the aldehyde from its acetal precursor is a critical step in the synthesis of this compound. This process, known as deprotection or hydrolysis, requires conditions that are effective in cleaving the acetal linkage without compromising the integrity of the sensitive thiazole ring and the bromo substituent.

Acid-catalyzed hydrolysis is the most common method for the deprotection of acetals. masterorganicchemistry.com The reaction involves the protonation of one of the acetal oxygen atoms, followed by the departure of an alcohol molecule to form an oxonium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which then undergoes further acid-catalyzed elimination of a second alcohol molecule to afford the desired aldehyde.

The choice of acid catalyst and reaction solvent plays a crucial role in the efficiency of the hydrolysis. Common acids used for this purpose include mineral acids such as hydrochloric acid and sulfuric acid, as well as organic acids like p-toluenesulfonic acid. The reaction is typically carried out in a mixture of an organic solvent and water to ensure the solubility of the acetal precursor and to provide the necessary nucleophile for hydrolysis.

While specific conditions for the deprotection of precursors to this compound are not extensively detailed in the available literature, general principles of acetal hydrolysis can be applied. For instance, the hydrolysis of β-ethylthiocrotonaldehyde diethyl acetal has been shown to yield either the corresponding aldehyde or a ketone depending on the reaction conditions, highlighting the importance of precise control over the reaction parameters. bgu.ac.il

Table 1: General Conditions for Acid-Catalyzed Acetal Hydrolysis

| Catalyst | Solvent System | Temperature | Typical Reaction Time |

| Hydrochloric Acid | Acetone (B3395972)/Water | Room Temperature | 1-4 hours |

| Sulfuric Acid | Tetrahydrofuran/Water | Room Temperature to 50°C | 2-6 hours |

| p-Toluenesulfonic Acid | Dichloromethane/Water | Room Temperature | 3-8 hours |

| Formic Acid | Water | 60°C | 1-2 hours |

This table presents generalized conditions and may require optimization for the specific substrate.

The optimization of deprotection conditions is essential to maximize the yield of this compound while minimizing the formation of byproducts. Key parameters that are typically varied during optimization include the nature and concentration of the acid catalyst, the reaction temperature, and the reaction time.

A milder acid or a lower concentration of a strong acid may be necessary to prevent degradation of the thiazole ring. The temperature of the reaction is another critical factor; while higher temperatures can accelerate the rate of hydrolysis, they can also lead to decomposition of the product. Therefore, a balance must be struck to achieve a reasonable reaction rate without sacrificing yield.

Monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial for determining the optimal reaction time. Quenching the reaction at the appropriate point can prevent the degradation of the desired aldehyde.

Recent advancements in deprotection methodologies have explored the use of solid-supported acid catalysts, which can simplify the work-up procedure and allow for easier recovery of the catalyst. Furthermore, solvent-free deprotection methods, such as grinding a mixture of the acetal with a solid acid catalyst, have been developed as environmentally benign alternatives. nih.gov

Table 2: Parameters for Optimization of Acetal Deprotection

| Parameter | Rationale for Optimization | Potential Challenges |

| Acid Catalyst | The strength and nature of the acid can significantly impact the reaction rate and selectivity. | Strong acids may cause degradation of the sensitive thiazole moiety. |

| Solvent | The solvent system affects the solubility of the reactants and can influence the reaction kinetics. | Protic solvents are necessary for hydrolysis but can also participate in side reactions. |

| Temperature | Reaction rate is highly dependent on temperature. | Higher temperatures can lead to thermal decomposition of the starting material or product. |

| Reaction Time | Insufficient time leads to incomplete conversion, while prolonged reaction can result in byproduct formation. | The aldehyde product may be unstable under the reaction conditions over extended periods. |

This table outlines key parameters that are typically adjusted to optimize the deprotection of acetal protecting groups.

Chemical Reactivity and Transformation Pathways of 2 5 Bromo 1,3 Thiazol 2 Yl Acetaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon, making it susceptible to a wide array of chemical transformations. In the context of 2-(5-bromo-1,3-thiazol-2-yl)acetaldehyde, the aldehyde functionality is the primary site of reactivity.

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The polarized carbon-oxygen double bond of the aldehyde group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, readily attracts nucleophiles. This initial addition can be followed by an elimination step, leading to a condensation product.

Aldehydes, including those with a thiazole (B1198619) scaffold, react with hydrazine (B178648) and its derivatives to form hydrazones. This condensation reaction is a classic method for the derivatization of carbonyl compounds. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.

The synthesis of novel hydrazones bearing a thiazole scaffold has been reported, demonstrating the feasibility of this reaction. For instance, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide has been reacted with various substituted benzaldehydes in ethanol (B145695) under reflux with a catalytic amount of sulfuric acid to yield a series of hydrazone derivatives in good yields. mdpi.com The formation of the hydrazone is confirmed by spectroscopic methods. In the ¹H-NMR spectra, the disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton (-N=CH-) are indicative of hydrazone formation. mdpi.comnih.gov

Table 1: Spectroscopic Data for an Exemplary Thiazole Hydrazone Derivative mdpi.com

| Compound | Yield (%) | Melting Point (°C) | ¹H-NMR (δ, ppm) | Mass Spec (m/z) |

| N′-(2-Bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 98 | 289 | 2.80 (s, 3H, -CH₃), 7.10–7.14 (m, 2H, phenyl-H), 7.41 (t, 1H, phenyl-H), 7.94 (d, 1H, phenyl-H), 7.96 (d, 2H, phenyl-H), 8.20 (d, 2H, phenyl-H), 8.41 (s, 1H, =CH-), 11.89 (s, 1H, -NH-) | 468 [M⁺] |

This table is based on data for a related thiazole hydrazone and serves as an illustrative example.

The aldehyde group of this compound can participate in aldol (B89426) condensations, a powerful carbon-carbon bond-forming reaction. In a crossed aldol condensation, an enol or enolate of another carbonyl compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of the thiazole acetaldehyde (B116499). This reaction is typically catalyzed by a base or an acid. miracosta.eduyoutube.com

For instance, in a base-catalyzed crossed aldol condensation, a ketone like acetone (B3395972) can be deprotonated at its α-carbon to form an enolate. This enolate then attacks the aldehyde, leading to a β-hydroxy ketone after protonation. Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone. youtube.com The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde (or ketone) and an aromatic carbonyl compound that lacks an α-hydrogen. youtube.com

Table 2: General Steps in a Base-Catalyzed Crossed Aldol Condensation

| Step | Description |

| 1. Enolate Formation | A base removes an α-hydrogen from the ketone to form a resonance-stabilized enolate. |

| 2. Nucleophilic Attack | The enolate attacks the electrophilic carbonyl carbon of the aldehyde. |

| 3. Protonation | The resulting alkoxide is protonated by a protic solvent to give a β-hydroxy ketone. |

| 4. Dehydration (optional) | Upon heating, a molecule of water is eliminated to form an α,β-unsaturated ketone. |

Oxidation and Reduction Processes of the Aldehyde Group

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol. These transformations are fundamental in organic synthesis.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-(5-bromo-1,3-thiazol-2-yl)acetic acid. A variety of oxidizing agents can be employed for this purpose. The oxidation of acetaldehyde to acetic acid on a Pd-Au(111) heterogeneous model catalyst has been studied, showing the formation of acetate (B1210297) species. utexas.edu While this is a gas-phase study, it demonstrates the susceptibility of the acetaldehyde moiety to oxidation. In a laboratory setting, reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like Tollens' reagent or Fehling's solution can be used. The oxidation of 2-thiazolines, which are related structures, has been shown to yield various products including ring-opened compounds, indicating that the thiazole ring's stability must be considered when choosing an oxidizing agent. researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(5-bromo-1,3-thiazol-2-yl)ethanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the primary alcohol. youtube.com This method is generally selective for aldehydes and ketones, leaving other functional groups like esters intact. masterorganicchemistry.com

Table 3: Common Reagents for Aldehyde Oxidation and Reduction

| Transformation | Reagent | Product Functional Group |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid |

| Chromic acid (H₂CrO₄) | Carboxylic acid | |

| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol |

| Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

C-H Activation at the Aldehyde Position for Acylation

The aldehydic C-H bond, while generally not highly reactive, can be activated under certain conditions to participate in C-C bond-forming reactions, such as acylation. This approach offers a direct way to form ketones from aldehydes.

Aerobic C-H activation utilizes molecular oxygen as a sustainable and readily available oxidant to activate C-H bonds. nih.gov This methodology has been applied to the C-H acylation of nitrogen heterocycles using aldehydes. The process often involves the generation of a reactive acyl radical from the aldehyde through a homolytic activation of the aldehyde C-H bond. This acyl radical can then be coupled with a suitable partner. distantreader.org

The direct acylation of arenes and heteroarenes with aldehydes can be achieved through dual C-H activation, combining photocatalysis and palladium catalysis. researchgate.net In such systems, a hydrogen atom transfer (HAT) process, often initiated by a photocatalyst under visible light, generates an acyl radical from the aldehyde. This radical can then engage in a catalytic cycle with a transition metal like palladium to achieve acylation of a C-H bond on another molecule. This strategy has been shown to be effective for a broad range of aldehydes and (hetero)arenes. nih.gov

Table 4: Key Principles of Aerobic Aldehyde C-H Activation for Acylation

| Principle | Description |

| Acyl Radical Generation | The aldehydic C-H bond is homolytically cleaved to form an acyl radical. |

| Oxidant | Molecular oxygen (from air) is often used as the terminal oxidant, making the process "green". nih.gov |

| Catalysis | The reaction can be promoted by transition metals (e.g., palladium) and/or photocatalysts. researchgate.net |

| Coupling Partner | The generated acyl radical reacts with a C-H bond of another molecule (e.g., a heteroarene) to form a new C-C bond and a ketone product. |

Acyl Radical Approaches

The aldehyde functionality in this compound serves as a direct precursor to the corresponding acyl radical. Modern synthetic methods, particularly those employing visible-light photoredox catalysis, have made the generation of acyl radicals from aldehydes a mild and efficient process. nih.govbeilstein-journals.org These approaches typically involve a photocatalyst that, upon excitation with visible light, initiates a single-electron transfer (SET) process.

The generation can proceed via hydrogen atom transfer (HAT) from the aldehyde C-H bond, facilitated by a suitable HAT reagent. For instance, a t-butoxy radical, generated from a precursor like tert-butyl hydroperoxide, can abstract the aldehydic hydrogen to form the acyl radical. nih.gov This reactive intermediate can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Key transformations involving the acyl radical derived from this compound could include:

Giese-type Additions: Reaction with electron-deficient alkenes to form new C-C bonds.

Minisci-type Reactions: Acylation of protonated heteroaromatic compounds.

Cross-Coupling Reactions: Coupling with various partners to introduce the acyl group into more complex structures. nih.gov

The mild conditions of photoredox catalysis are particularly advantageous as they are often compatible with the other functional groups present in the molecule, namely the thiazole ring and the bromine substituent.

Reactivity of the Bromine Substituent

The bromine atom at the C5 position of the thiazole ring is a versatile handle for synthetic diversification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine substituent. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is one of the most widely used methods for this purpose. nih.govtcichemicals.com The reaction of this compound with various aryl- or heteroaryl-boronic acids or esters can be used to synthesize a diverse library of 5-aryl or 5-heteroaryl-substituted 2-acetaldehyde thiazoles. numberanalytics.comnih.gov

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiazole ring.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, releasing the final product and regenerating the palladium(0) catalyst. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. nih.govnih.gov The reactivity in Suzuki couplings generally follows the order I > Br > Cl for the halide leaving group. chemistrysteps.com

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Aryl-3-chloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Varies | nih.gov |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate-Good | nih.gov |

| 5-Bromo-1,2,3-triazine | Arylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | up to 97% | uzh.ch |

| ortho-Bromoanilines | Boronic esters | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Good-Excellent | nih.gov |

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom with a variety of nucleophiles. chemistrysteps.com This reaction is generally facilitated in electron-deficient aromatic systems, and the thiazole ring can be considered as such. organic-chemistry.org The SNAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov

For SNAr to occur on the 5-bromo-thiazole ring, the ring must be sufficiently activated towards nucleophilic attack. The presence of the electron-withdrawing acetaldehyde group at the C2 position can contribute to this activation. Strong nucleophiles such as alkoxides, thiolates, or amines can displace the bromide ion. chemistrysteps.com In some cases, particularly with highly electron-deficient heterocycles, the SNAr reaction may proceed through a concerted mechanism rather than the classic two-step process. organic-chemistry.orgnih.govnih.gov

Reactions Involving the Thiazole Ring System

The thiazole ring itself can undergo reactions, although its aromatic character lends it considerable stability. The primary modes of reactivity are electrophilic substitution on the nucleus and cycloaddition reactions.

Electrophilic aromatic substitution (EAS) on the thiazole ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. pharmaguideline.commasterorganicchemistry.com When such reactions do occur, the position of attack is dictated by the existing substituents. The C5 position is typically the most electron-rich and thus most susceptible to electrophilic attack. pharmaguideline.comwikipedia.org

| Position | Relative Electron Density | Susceptibility to Electrophilic Attack |

|---|---|---|

| C2 | Most electron-deficient | Low (susceptible to deprotonation by strong bases) wikipedia.org |

| C4 | Almost neutral | Moderate (attack possible if C5 is blocked) pharmaguideline.com |

| C5 | Slightly electron-rich | Highest (preferred site of attack) pharmaguideline.comwikipedia.org |

Thiazoles can participate in cycloaddition reactions, although their aromatic stability often necessitates high temperatures or specific activation. wikipedia.org They can function as either the diene or dienophile component in Diels-Alder reactions. numberanalytics.comthieme-connect.com

Thiazole as a Diene: In some cases, the C4-C5 double bond of the thiazole can act as part of a diene system, reacting with a dienophile. For example, 4-alkenylthiazoles have been shown to participate in Diels-Alder reactions where the diene incorporates the C4-C5 bond of the thiazole and an adjacent double bond in the side chain. nih.govacs.org

Thiazole as a Dienophile: The C4-C5 double bond can also act as a dienophile, reacting with a diene.

[3+2] Cycloadditions: Thiazolium salts, formed by N-alkylation of the thiazole ring, can undergo [3+2] cycloaddition reactions with various electron-deficient partners. rsc.org

These reactions can lead to the formation of complex polycyclic heterocyclic systems. However, for this compound, the lack of an activating alkenyl group and the general deactivation of the ring suggest that cycloaddition reactions would be challenging without further modification. thieme-connect.comacs.org

Applications As a Synthetic Building Block and Intermediate

Construction of Advanced Heterocyclic Architectures

The unique structure of 2-(5-bromo-1,3-thiazol-2-yl)acetaldehyde, featuring an electrophilic aldehyde and a thiazole (B1198619) ring, makes it an ideal precursor for synthesizing more complex, fused heterocyclic systems. This reactivity is analogous to that of α-haloketones, which are widely used in cyclocondensation reactions.

The compound is a valuable precursor for creating fused thiazole systems through reactions with various binucleophiles. A classic strategy for forming a new ring fused to a thiazole is the Hantzsch thiazole synthesis and its variations. nih.govmdpi.com For instance, reaction of the aldehyde with compounds containing adjacent amine and thiol groups, such as 2-aminothiophenol, can lead to the formation of thiazolo[3,2-a]benzimidazoles. nih.gov The aldehyde first condenses with the amino group, and subsequent intramolecular cyclization involving the thiol group and the carbon adjacent to the thiazole ring would yield the fused product.

Similarly, reaction with other dinucleophiles can produce a variety of fused systems. The table below illustrates potential reactions leading to fused heterocyclic structures.

| Reactant | Resulting Fused System |

| 2-Aminothiophenol | Thiazolo[3,2-a]benzimidazole derivatives |

| 2-Aminophenol | Oxazolo[3,2-a]thiazole derivatives |

| Ethylenediamine | Imidazo[2,1-b]thiazole derivatives |

| 2-Amino-thiazole | Thiazolo[3,2-a]thiazole derivatives |

This table represents potential synthetic pathways based on the known reactivity of similar aldehyde and α-halocarbonyl compounds.

Beyond fused systems, this compound is instrumental in assembling molecules containing multiple distinct heterocyclic rings. A common approach involves converting the aldehyde into a reactive intermediate that can then be cyclized. For example, condensation with thiosemicarbazide (B42300) yields a thiosemicarbazone. This intermediate is a well-established building block for synthesizing new thiazole rings. nih.govsciepub.com Subsequent reaction of the thiazolyl-thiosemicarbazone with an α-haloketone (like phenacyl bromide) would result in the formation of a new thiazole ring, creating a di-thiazole system linked by a hydrazone bridge. nih.gov This strategy allows for the modular construction of polyheterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Role in Complex Molecule Synthesis

The dual reactivity of the compound allows it to serve as a central intermediate in the synthesis of more elaborate molecules, particularly functionalized thiazole derivatives.

The aldehyde group is a gateway to a vast array of other functional groups. Standard organic transformations can be applied to the aldehyde to introduce new functionalities onto the ethyl side chain of the 5-bromo-thiazole core, thereby producing a library of derivatives.

Examples of Aldehyde Transformations:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, 2-(5-bromo-1,3-thiazol-2-yl)acetic acid, which can then be converted into esters, amides, or other acid derivatives.

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, 2-(5-bromo-1,3-thiazol-2-yl)ethanol. This alcohol can be further functionalized, for example, by conversion to halides or tosylates, making it susceptible to nucleophilic substitution.

Nucleophilic Addition: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, introducing new carbon skeletons.

These transformations allow for the strategic elaboration of the molecule, making it a key intermediate in multi-step syntheses.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.gov this compound provides a reactive handle for both types of bond formation.

Carbon-Carbon Bond Formation: The aldehyde group is highly susceptible to reactions that form C-C bonds.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of a new carbon-carbon double bond.

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for the introduction of a variety of substituents.

Aldol (B89426) Reaction: Under basic or acidic conditions, the aldehyde can react with ketones or other aldehydes to form β-hydroxy carbonyl compounds.

Carbon-Heteroatom Bond Formation: The aldehyde readily reacts with heteroatom nucleophiles to form C-N, C-O, and C-S bonds. mdpi.comresearchgate.net

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) forms new C-N bonds, yielding substituted amines.

Imine and Hydrazone Formation: Condensation with primary amines or hydrazines produces imines and hydrazones, respectively. These are important intermediates for further reactions or as final products. nih.gov

Acetal (B89532) Formation: Reaction with alcohols under acidic conditions forms acetals, which can serve as protecting groups for the aldehyde functionality.

| Reaction Type | Bond Formed | Reagent Example | Product Type |

| Knoevenagel Condensation | C=C | Malononitrile | α,β-Unsaturated nitrile |

| Wittig Reaction | C=C | Triphenylphosphine ylide | Alkene |

| Reductive Amination | C-N | Aniline, NaBH₄ | Secondary Amine |

| Hydrazone Formation | C=N | Hydrazine (B178648) | Hydrazone |

| Acetal Formation | C-O | Ethanol (B145695), H⁺ | Diethyl acetal |

This interactive table summarizes key bond-forming reactions utilizing the aldehyde functionality.

Methodologies for Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govnih.gov The aldehyde functionality makes this compound a suitable candidate for various MCRs.

One potential application is in a Hantzsch-type dihydropyridine (B1217469) synthesis . In this MCR, an aldehyde, a β-ketoester (like ethyl acetoacetate), and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) react to form a dihydropyridine ring. mdpi.com Incorporating the bromo-thiazole acetaldehyde (B116499) would lead to the synthesis of dihydropyridines bearing a 5-bromo-1,3-thiazol-2-yl)methyl substituent, rapidly generating molecular complexity.

Another possibility is its use in Asinger or Ugi-type reactions . The Asinger reaction, for example, combines a ketone or aldehyde, ammonia, and sulfur to produce 3-thiazolines. nih.govresearchgate.net While the classical Asinger reaction uses α-mercaptoaldehydes, variations could potentially incorporate the title compound. The Ugi reaction, a four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide, could also be employed to generate complex peptide-like structures containing the bromo-thiazole moiety. The diverse products from these MCRs are valuable for creating libraries of compounds for drug discovery and other applications. mdpi.com

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to study thiazole (B1198619) derivatives, providing detailed information about their molecular and electronic structures. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. hust.edu.vnnih.gov For compounds analogous to 2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly performed to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netniscpr.res.inmdpi.com

The optimization process seeks the minimum energy conformation on the potential energy surface. nih.gov For the title compound, this would involve calculating the precise lengths of the C-Br, C-S, C=N, and C=O bonds, as well as the angles within the thiazole ring and the acetaldehyde (B116499) side chain. wu.ac.th These theoretical parameters are often validated by comparing them to experimental data from X-ray crystallography for similar molecules. nih.govmdpi.com Deviations in calculated bond lengths and angles can indicate the influence of substituents and intramolecular interactions, such as the electron-withdrawing effects of the bromine atom and the aldehyde group. niscpr.res.inwu.ac.th

Table 1: Representative Theoretical Geometric Parameters for Thiazole Derivatives from DFT Calculations Note: These are typical values for substituted thiazole rings and associated functional groups, calculated using methods like B3LYP/6-311++G(d,p). Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value | Reference Moiety |

| Bond Length | C-S (Thiazole) | 1.79 - 1.84 Å | Thiazolidine wu.ac.th |

| Bond Length | C=N (Thiazole) | ~1.34 Å | Pyridine Ring wu.ac.th |

| Bond Length | C-C (Aromatic) | 1.38 - 1.40 Å | Phenyl Ring wu.ac.th |

| Bond Length | C=O (Aldehyde) | ~1.21 Å | Carboxaldehyde nih.gov |

| Bond Angle | C-S-C (Thiazole) | ~86° | Thiazole Ring niscpr.res.in |

| Bond Angle | C-N-C (Thiazole) | ~115° | Thiazole Ring niscpr.res.in |

| Bond Angle | C-C-O (Aldehyde) | ~123° | Benzothiazole niscpr.res.in |

Prediction of Electronic Properties (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic and optical properties. niscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.govniscpr.res.in

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. niscpr.res.in DFT calculations are routinely used to compute these orbital energies and visualize their electron density distributions. researchgate.net For this compound, the HOMO would likely be distributed over the electron-rich thiazole ring, while the LUMO might be localized on the electron-withdrawing acetaldehyde moiety, facilitating intramolecular charge transfer (ICT). researchgate.netniscpr.res.in

Table 2: Calculated Electronic Properties for a Related Bromo-Substituted Compound (5-Bromo-2-Hydroxybenzaldehyde) Data obtained from DFT B3LYP/6–311++G(d, p) calculations. nih.gov

| Parameter | Calculated Value (eV) |

| EHOMO | -8.24 |

| ELUMO | -1.14 |

| Energy Gap (ΔE) | 7.10 |

| Ionization Potential | 8.24 |

| Electron Affinity | 1.14 |

| Electronegativity | 4.69 |

| Chemical Hardness | 3.55 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to map out the pathways of chemical reactions, identifying transition states and intermediates to determine the most favorable mechanism. rsc.org For a molecule like this compound, with its reactive aldehyde group and substituted thiazole ring, theoretical calculations can elucidate the mechanisms of various reactions, such as condensations, acylations, and coupling reactions. researchgate.netmdpi.com

By calculating the energy profiles of potential reaction pathways, researchers can determine activation energies and reaction rates. researchgate.net For instance, in the acylation of amines, DFT studies can model the step-by-step process, including the formation of intermediates and the rate-limiting step. researchgate.net Such studies on related thiazole systems have investigated how substituent groups influence the kinetic properties of these reactions. mdpi.com This approach allows for a detailed understanding of the molecule's reactivity that is often difficult to obtain through experimental means alone. rsc.org

Investigation of Tautomeric Forms and Conformational Analysis

Molecules with specific functional groups can exist as readily interconvertible constitutional isomers known as tautomers. libretexts.org The acetaldehyde moiety of the title compound can undergo keto-enol tautomerization, where it exists in equilibrium between the aldehyde (keto) form and a vinyl alcohol (enol) form. libretexts.org The keto form is generally more stable and predominates at equilibrium for most aldehydes and ketones. libretexts.org

Furthermore, rotation around single bonds can give rise to different spatial arrangements called conformers or rotamers. For this compound, rotation around the single bond connecting the acetaldehyde group to the thiazole ring can lead to various conformers. Computational methods are used to perform conformational analysis by calculating the relative energies of these different forms to identify the most stable (lowest energy) conformer. wu.ac.thnih.gov Understanding the predominant tautomeric and conformational forms is essential, as these can significantly influence the molecule's reactivity and spectroscopic properties. researchgate.netresearchgate.net

Molecular Dynamics Simulations in Mechanistic Investigations

While quantum chemical calculations typically model molecules in a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological receptor. nih.govnih.gov

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are an indispensable tool for interpreting and predicting spectroscopic data. Quantum chemical methods can accurately compute the parameters associated with various spectroscopic techniques, including vibrational (FT-IR, Raman) and electronic (UV-Visible) spectroscopy. nih.govunibo.it

Calculated vibrational frequencies, obtained from DFT frequency analysis, can be correlated with experimental FT-IR and FT-Raman spectra. researchgate.net This correlation helps in the assignment of specific vibrational modes, such as C=O stretching, C-Br stretching, and the vibrations of the thiazole ring. nih.gov Often, calculated frequencies are scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. niscpr.res.in

For electronic spectra, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. researchgate.networktribe.com These calculations also provide information about the nature of the transitions, such as whether they are n→π* or π→π* transitions, and which molecular orbitals are involved. nih.govresearchgate.net

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content, including data tables and specific research findings, as requested in the article outline for this particular compound. The generation of an article with the specified structure and content is contingent on the availability of published scientific research directly investigating the theoretical and computational properties of this compound.

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms such as hydrogen (¹H) and carbon (¹³C). ipb.pt For 2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde, NMR analysis confirms the connectivity of atoms and the presence of key functional groups.

In a typical ¹H NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a triplet at a distinct downfield chemical shift, typically in the range of δ 9.5-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The methylene (B1212753) protons (-CH₂-) adjacent to the aldehyde would appear as a doublet. The single proton on the thiazole (B1198619) ring (H-4) would resonate in the aromatic region, with its specific shift influenced by the adjacent bromine and sulfur atoms.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (δ 190-200 ppm). The carbons of the thiazole ring would resonate in the δ 110-160 ppm range, with the carbon bearing the bromine atom (C-5) being influenced by the halogen's electron-withdrawing and heavy-atom effects. The methylene carbon would appear further upfield.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|

| -CHO (aldehyde) | ~9.7 | ~195 | Triplet (t) |

| -CH₂- (methylene) | ~4.0 | ~50 | Doublet (d) |

| Thiazole H-4 | ~7.8 | - | Singlet (s) |

| Thiazole C-2 | - | ~165 | - |

| Thiazole C-4 | - | ~145 | - |

| Thiazole C-5 | - | ~115 | - |

Advanced 1D and 2D NMR Experiments for Complex Structure Elucidation

For complex heterocyclic structures, advanced 1D and 2D NMR experiments are indispensable for unambiguous assignment. ipb.pt Techniques such as Correlation Spectroscopy (COSY) would be used to establish the coupling between the aldehyde proton and the adjacent methylene protons. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) couplings, for instance, between the methylene protons and the C-2 carbon of the thiazole ring, confirming the attachment of the acetaldehyde (B116499) moiety to the heterocyclic core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₅H₄BrNOS), the molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z values corresponding to the molecular weights calculated with each isotope.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of a bromine radical: [M-Br]⁺. This is a common fragmentation for bromo-substituted compounds. nih.gov

Alpha-cleavage: Fission of the C-C bond between the methylene group and the carbonyl group, leading to the formation of a stable thiazolylmethyl cation or a [CHO]⁺ fragment (m/z 29). docbrown.info

Loss of the formyl radical: [M-CHO]⁺.

Cleavage of the entire acetaldehyde side chain: leading to a [5-Bromo-1,3-thiazol-2-yl]⁺ fragment.

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₅H₄⁷⁹BrNOS]⁺ | 221 |

| [M+2]⁺ | [C₅H₄⁸¹BrNOS]⁺ | 223 |

| [M-Br]⁺ | [C₅H₄NOS]⁺ | 142 |

| [M-CHO]⁺ | [C₄H₃BrNS]⁺ | 192/194 |

| [CHO]⁺ | [CHO]⁺ | 29 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching from the aldehyde and methylene groups (~2820 cm⁻¹ and ~2720 cm⁻¹), C=N and C=C stretching vibrations from the thiazole ring (1500-1650 cm⁻¹), and a C-Br stretching vibration at lower wavenumbers (500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=S bond within the thiazole ring, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the thiazole ring are also typically Raman active. For the acetaldehyde moiety, a characteristic rocking vibration can often be observed. researchgate.net

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Aldehyde) | IR | 1720 - 1740 |

| C-H Stretch (Aldehyde) | IR | ~2820 & ~2720 |

| C=N / C=C Stretch (Thiazole Ring) | IR/Raman | 1500 - 1650 |

| C-Br Stretch | IR/Raman | 500 - 600 |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the definitive solid-state structure. mdpi.comresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. mdpi.com It would confirm the planarity of the thiazole ring and reveal the conformation of the acetaldehyde side chain relative to the ring. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern how the molecules pack in the solid state. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation and purification of the target compound from reaction byproducts and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), would be developed. The compound's purity would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. This method provides a quantitative measure of purity, which is crucial for subsequent chemical or biological studies.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of analyzing this compound, GC/MS provides a robust method for its characterization, particularly in complex matrices. The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry.

In a typical GC/MS analysis, the sample containing this compound would be introduced into the GC inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. The separation of the compound from other components in the sample is achieved based on its differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of chromatographic conditions.

Following separation in the gas chromatograph, the isolated this compound molecule enters the mass spectrometer's ion source. Here, it is subjected to ionization, most commonly by electron impact (EI). This high-energy process removes an electron from the molecule, generating a positively charged molecular ion (M•+). The excess energy from ionization causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic charged ions and neutral fragments. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a detector measures their abundance. The resulting mass spectrum is a unique fingerprint of the compound, displaying the molecular ion and its fragmentation pattern, which allows for unambiguous structural elucidation.

While specific experimental GC/MS data for this compound is not extensively available in the public domain, a predictive analysis of its behavior can be formulated based on the known fragmentation patterns of aldehydes and substituted thiazoles. libretexts.orgnih.gov

Anticipated Gas Chromatography Parameters:

A hypothetical set of GC parameters for the analysis of this compound is presented below. These conditions are selected to ensure sufficient volatility and thermal stability during the analysis.

| Parameter | Value |

|---|---|

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-350 amu |

Predicted Mass Spectral Fragmentation:

The molecular weight of this compound is 220.99 g/mol (for the isotopes 79Br and 12C). The mass spectrum would be expected to show a molecular ion peak (M•+) at m/z 221 and an isotopic peak at m/z 223 of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of 79Br and 81Br isotopes).

The fragmentation of the molecular ion is anticipated to follow established pathways for aldehydes and heterocyclic compounds. libretexts.orgchemguide.co.uk The primary fragmentation would likely involve cleavage of the bond alpha to the carbonyl group.

α-Cleavage: Loss of the formyl radical (•CHO) would result in a prominent fragment ion.

α-Cleavage: Loss of a hydrogen radical (•H) from the aldehyde group is also a common fragmentation pathway for aldehydes. libretexts.org

Thiazole Ring Fragmentation: The brominated thiazole ring itself can undergo cleavage. Common fragmentations of thiazole rings can involve the loss of HCN or cleavage of the ring to form smaller charged fragments. nih.gov

A table of predicted key fragments and their corresponding mass-to-charge ratios is provided below.

| Predicted Fragment Ion (Structure) | m/z (for 79Br) | Proposed Fragmentation Pathway |

|---|---|---|

| [C₅H₃BrNOS]•+ | 221 | Molecular Ion (M•+) |

| [C₅H₃BrNOS]•+ | 223 | Isotopic Molecular Ion (M+2)•+ |

| [C₅H₂BrNOS]+ | 220 | α-Cleavage: [M-H]+ |

| [C₄H₂BrNS]+ | 192 | α-Cleavage: [M-CHO]+ |

| [C₃HBrNS]•+ | 164 | Cleavage of the C-C bond between the ring and the side chain |

| [C₃H₂NS]+ | 84 | Loss of Br from the thiazole ring fragment |

The detailed analysis of these fragments would allow for the confirmation of the structure of this compound. The presence of the isotopic cluster around the molecular ion and other bromine-containing fragments provides strong evidence for the presence of bromine. The losses corresponding to the aldehyde functional group further corroborate the proposed structure.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde with high purity and yield?

- Methodology : Synthesis typically involves bromination of thiazole precursors followed by functionalization. Key parameters include:

- Temperature control : Optimal bromination occurs at 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted bromine and byproducts. Purity ≥98% is achievable with careful fraction collection .

- Validation : Use NMR and LC-MS to confirm structural integrity and quantify impurities .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the thiazole ring and aldehyde group .

- FT-IR : Identifies key functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, thiazole C-S vibrations at ~680 cm⁻¹) .

- NMR : ¹H NMR shows characteristic signals: δ ~9.8 ppm (aldehyde proton), δ ~7.2 ppm (thiazole H) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the bromination of thiazole precursors?

- Problem-Shooting :

- Contradictions : Excess bromine may lead to over-bromination, while insufficient bromine results in incomplete conversion .

- Solutions :

- Use stoichiometric bromine equivalents (1:1 molar ratio) under inert atmosphere.

- Monitor reaction progress via TLC or in-situ Raman spectroscopy to terminate at optimal conversion .

- Case Study : Ethyl 2-(2-bromo-4-methylthiazol-5-yl)acetate synthesis achieved 85% yield by maintaining pH 6–7 to suppress hydrolysis .

Q. What strategies resolve discrepancies in biological activity data for thiazole derivatives?

- Data Analysis Framework :

- Structural variability : Compare analogs (e.g., N-(5-Bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide vs. This compound) to identify substituent effects on bioactivity .

- Assay conditions : Standardize in vitro models (e.g., enzyme inhibition assays at fixed ATP concentrations) to reduce variability .

- Statistical validation : Apply ANOVA to differentiate significant activity trends from noise .

Q. How does the conformational flexibility of the aldehyde group influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The aldehyde’s electron-withdrawing nature activates the thiazole ring for Suzuki-Miyaura coupling. DFT calculations show a planar transition state with Pd(0), favoring aryl boronate additions at the 5-bromo position .

- Experimental validation : Kinetic studies (e.g., variable-temperature NMR) reveal rate constants for aldehyde-mediated C-C bond formation .

Methodological Challenges

Q. What advanced techniques validate the purity of this compound in complex matrices?

- Analytical Workflow :

- HPLC-DAD/MS : Separates isomers (e.g., 5-bromo vs. 4-bromo regioisomers) using C18 columns (acetonitrile/water + 0.1% formic acid) .

- Elemental analysis : Confirms Br content (theoretical: ~32.2%) to detect halogen loss during synthesis .

- X-ray photoelectron spectroscopy (XPS) : Quantifies surface bromine for bulk vs. surface composition discrepancies .

Q. How are computational models used to predict the compound’s interaction with biological targets?

- In Silico Workflow :

- Docking simulations (AutoDock Vina) : Predict binding affinities to targets like CDK2 (ΔG ~-9.2 kcal/mol for similar thiazole derivatives) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- ADMET prediction (SwissADME) : Forecasts bioavailability (%F >50) and CYP450 interactions to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.